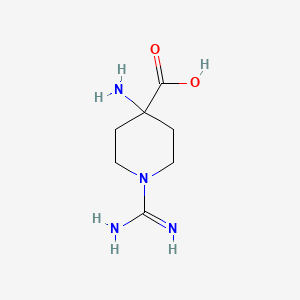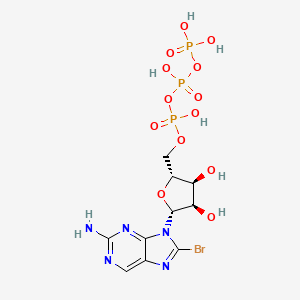
L-Hexanoylcarnitin
Übersicht
Beschreibung
Acylcarnitines are the product of the conjugation of carnitine with acyl-coenzyme A, which facilitates the transport of fatty acids across mitochondrial membranes . This compound is a medium-chain acylcarnitine and is found in the urine of patients with medium-chain acyl-CoA dehydrogenase deficiency .
Wissenschaftliche Forschungsanwendungen
Studien zur Gewichtsabnahme
L-Hexanoylcarnitin wurde in Studien im Zusammenhang mit Gewichtsabnahme identifiziert. In einer Studie, in der übergewichtige Probanden eine kalorienarme Diät einnahmen, wurde beobachtet, dass es zu einem signifikanten Anstieg der Acylcarnitin-Spiegel kam, darunter auch Hexanoylcarnitin . Dieser Anstieg war mit einer Abnahme des viszeralen Fettbereichs und einem Anstieg der freien Fettsäuren verbunden . Dies deutet darauf hin, dass this compound eine Rolle bei der metabolischen Regulation während der Gewichtsabnahme spielen könnte .
Diabetesforschung
Die Forschung hat verschiedene Kettenlängen von Acylcarnitinen, einschließlich this compound, als Biomarker für die Früherkennung der diabetischen Kardiomyopathie (DCM) untersucht . In einer Studie mit Typ-2-Diabetes-Patienten und DCM-Patienten wurde festgestellt, dass bestimmte Acylcarnitine positiv mit dem Risiko für DCM korrelierten . Dies zeigt, dass this compound möglicherweise als Biomarker in der Diabetesforschung eingesetzt werden könnte .
Herzkreislauferkrankungen
This compound wird auch in Bezug auf Herzkreislauferkrankungen (KVD) untersucht. In einer Studie wurde die Faktorenanalyse verwendet, um Odds Ratios der aus den 25 Acylcarnitin-Metaboliten extrahierten Faktoren und ihre 95%-Konfidenzintervalle für KVD zu erhalten . Dies deutet darauf hin, dass this compound an den metabolischen Prozessen beteiligt sein könnte, die mit KVD zusammenhängen .
Lipidstoffwechsel
This compound ist ein Zwischenprodukt der Fettsäureoxidation und soll eng mit dem Lipidstoffwechsel verbunden sein . In einer Studie wurde festgestellt, dass die Supplementierung mit Myristoylcarnitin (C14), einer Art Acylcarnitin, zu einer erhöhten Lipideinlagerung in Kardiomyozyten führte . Dies deutet darauf hin, dass this compound eine Rolle im Lipidstoffwechsel und der Entwicklung von Erkrankungen wie myokardialer Lipotoxizität spielen könnte .
Zellstudien
In Zellstudien wurde this compound verwendet, um die Auswirkungen von Acylcarnitinen auf Kardiomyozyten zu untersuchen . In einer Studie wurde festgestellt, dass die Supplementierung mit C14 zu Kardiomyozytenhypertrofie, fibrotischer Umgestaltung und erhöhter Apoptose führte . Dies deutet darauf hin, dass this compound in Zellstudien verwendet werden könnte, um die Auswirkungen von Acylcarnitinen auf Zellen zu verstehen .
Metabolomics
This compound wird auch in der Metabolomics eingesetzt, einem Gebiet, das sich mit der Untersuchung chemischer Prozesse befasst, die an Metaboliten beteiligt sind . In einer Studie wurden metabolomische Techniken verwendet, um die Reaktion auf eine diätetische Intervention zu analysieren, und es wurde festgestellt, dass es zu einem signifikanten Anstieg der Acylcarnitin-Spiegel kam, darunter auch Hexanoylcarnitin . Dies deutet darauf hin, dass this compound in der Metabolomics verwendet werden könnte, um die Auswirkungen der Ernährung auf die metabolische Regulation zu verstehen .
Wirkmechanismus
Target of Action
L-Hexanoylcarnitine is an acylcarnitine, a class of compounds that play a crucial role in energy production and intermediary metabolism in the organism . The primary targets of L-Hexanoylcarnitine are the mitochondria, where it is involved in fatty acid metabolism .
Mode of Action
L-Hexanoylcarnitine interacts with its targets, the mitochondria, by participating in the transport of fatty acids from the cytosol into the mitochondria, a process essential for fatty acid metabolism . This interaction results in the production of energy in the form of ATP .
Biochemical Pathways
L-Hexanoylcarnitine is involved in the fatty acid oxidation pathway. It is a medium-chain acylcarnitine, and its presence is indicative of the metabolism of medium-chain fatty acids . Disturbances in this pathway can lead to the production and excretion of unusual acylcarnitines, which can be indicative of metabolic disorders .
Pharmacokinetics
The pharmacokinetics of L-Hexanoylcarnitine involve its absorption, distribution, metabolism, and excretion (ADME). A mutation in the gene coding for carnitine-acylcarnitine translocase or the OCTN2 transporter can cause a carnitine deficiency that results in poor intestinal absorption of dietary L-carnitine, its impaired reabsorption by the kidney, and consequently, increased urinary loss of L-carnitine .
Result of Action
The action of L-Hexanoylcarnitine results in the production of energy through the metabolism of fatty acids. In cases of metabolic disorders such as medium-chain acyl-coa dehydrogenase deficiency, l-hexanoylcarnitine can be found in the urine . This indicates a disruption in normal fatty acid metabolism.
Action Environment
The action of L-Hexanoylcarnitine can be influenced by various environmental factors. For instance, dietary restrictions can lead to a lower intake of L-carnitine, affecting its levels in the body . Additionally, certain drugs and medical procedures, such as dialysis, can also affect the levels of L-carnitine and acylcarnitines in the body .
Biochemische Analyse
Biochemical Properties
L-Hexanoylcarnitine is involved in the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. It interacts with several enzymes and proteins, including carnitine palmitoyltransferase I (CPT1) and carnitine-acylcarnitine translocase (CACT). CPT1 catalyzes the transfer of the acyl group from L-Hexanoylcarnitine to coenzyme A, forming hexanoyl-CoA, which then enters the β-oxidation pathway. CACT facilitates the transport of L-Hexanoylcarnitine across the mitochondrial membrane .
Cellular Effects
L-Hexanoylcarnitine influences various cellular processes, including fatty acid metabolism and energy production. It has been shown to affect cell signaling pathways, particularly those involved in lipid metabolism. For instance, L-Hexanoylcarnitine can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . Additionally, it impacts gene expression related to fatty acid oxidation and mitochondrial function .
Molecular Mechanism
At the molecular level, L-Hexanoylcarnitine exerts its effects by binding to specific enzymes and transporters involved in fatty acid metabolism. It activates CPT1, facilitating the conversion of fatty acids into acyl-CoA derivatives that can be oxidized in the mitochondria. This activation is crucial for maintaining energy production, especially during periods of increased energy demand . Furthermore, L-Hexanoylcarnitine can influence gene expression by modulating transcription factors involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Hexanoylcarnitine can vary over time. Studies have shown that its stability and activity can be influenced by factors such as temperature and pH. Over time, L-Hexanoylcarnitine may undergo degradation, leading to a decrease in its efficacy. Long-term studies have indicated that continuous exposure to L-Hexanoylcarnitine can result in adaptive changes in cellular metabolism, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of L-Hexanoylcarnitine in animal models are dose-dependent. At low doses, it can enhance fatty acid oxidation and improve energy production. At high doses, L-Hexanoylcarnitine may exhibit toxic effects, including mitochondrial dysfunction and oxidative stress . Studies have also shown that there is a threshold dose beyond which the beneficial effects of L-Hexanoylcarnitine are diminished, and adverse effects become more pronounced .
Metabolic Pathways
L-Hexanoylcarnitine is involved in several metabolic pathways, primarily those related to fatty acid oxidation. It interacts with enzymes such as CPT1 and CACT, which are essential for the transport and oxidation of fatty acids in the mitochondria. Additionally, L-Hexanoylcarnitine can influence metabolic flux by modulating the activity of key enzymes in the β-oxidation pathway .
Transport and Distribution
Within cells, L-Hexanoylcarnitine is transported and distributed by specific transporters and binding proteins. The ionic nature of L-Hexanoylcarnitine allows it to be highly soluble in water, facilitating its distribution in various tissues. The distribution of L-Hexanoylcarnitine is also influenced by its physicochemical properties, which determine its affinity for different cellular compartments .
Subcellular Localization
L-Hexanoylcarnitine is primarily localized in the mitochondria, where it plays a crucial role in fatty acid oxidation. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The activity and function of L-Hexanoylcarnitine are closely linked to its localization, as it needs to be in proximity to the enzymes and transporters involved in fatty acid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Hexanoylcarnitine can be synthesized through the esterification of L-carnitine with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of L-Hexanoylcarnitine involves the use of large-scale esterification reactors. The process includes the purification of the product through techniques such as distillation or crystallization to achieve the desired purity levels. The final product is then subjected to quality control tests to ensure it meets the required standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen: L-Hexanoylcarnitin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere. Häufige Reagenzien sind Hal
Eigenschaften
CAS-Nummer |
22671-29-0 |
|---|---|
Molekularformel |
C13H26NO4+ |
Molekulargewicht |
260.35 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/p+1/t11-/m1/s1 |
InChI-Schlüssel |
VVPRQWTYSNDTEA-LLVKDONJSA-O |
SMILES |
CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Isomerische SMILES |
CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
Kanonische SMILES |
CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions L-Hexanoylcarnitine as a biomarker for hyperlipidemia. What is the significance of its presence in higher levels in hyperlipidemic patients?
A1: While the study [] primarily focuses on the effects of Tinospora cordifolia juice, the detection of elevated L-Hexanoylcarnitine in hyperlipidemic patients offers a glimpse into potential metabolic disturbances. Acylcarnitines, including L-Hexanoylcarnitine, play a crucial role in fatty acid oxidation. Their increased presence in urine could suggest an imbalance in lipid metabolism, possibly due to inefficient breakdown of fatty acids within the mitochondria []. This impaired metabolic process could contribute to the elevated lipid levels observed in hyperlipidemia. Further research is needed to confirm this link and explore the specific mechanisms involved.
Q2: The study observed a decrease in urinary L-Hexanoylcarnitine levels after treatment with Tinospora cordifolia juice. Does this suggest a potential therapeutic benefit of targeting L-Hexanoylcarnitine levels in managing hyperlipidemia?
A2: The observed decrease in L-Hexanoylcarnitine levels following Tinospora cordifolia juice administration is interesting [], but it's crucial to avoid premature conclusions. The reduction in L-Hexanoylcarnitine might be a consequence of the juice's overall lipid-lowering effects, mediated through PPAR-α activation, rather than a direct effect on L-Hexanoylcarnitine metabolism itself. More targeted research is necessary to determine whether directly influencing L-Hexanoylcarnitine levels could offer therapeutic benefits in managing hyperlipidemia.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]-4-pyrazolyl]-3-isoxazolecarboxamide](/img/structure/B1230577.png)

![N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1230580.png)

![6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone](/img/structure/B1230583.png)

![4-[[2-[(1,1-Dioxo-3-thiolanyl)amino]-2-oxoethyl]thio]-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1230590.png)
![2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1230592.png)






